molecular formula C6H6O2 B1360023 2,4-Hexadiyne-1,6-diol CAS No. 3031-68-3

2,4-Hexadiyne-1,6-diol

Cat. No.: B1360023
CAS No.: 3031-68-3
M. Wt: 110.11 g/mol
InChI Key: JXMQYKBAZRDVTC-UHFFFAOYSA-N
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Description

2,4-Hexadiyne-1,6-diol is an organic compound with the molecular formula C6H6O2. . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a hexadiyne backbone, which includes two triple bonds between carbon atoms.

Scientific Research Applications

Safety and Hazards

2,4-Hexadiyne-1,6-diol is classified as a flammable solid . It should be kept away from open flames, hot surfaces, and sources of ignition . Contact with skin and eyes should be avoided, and ingestion and inhalation should be prevented .

Mechanism of Action

Target of Action

It’s known that this compound can be used as a starting material in the synthesis ofthiarubrine A , an antibiotic .

Mode of Action

2,4-Hexadiyne-1,6-diol readily undergoes polymerization when heated under vacuum or inert gas atmosphere This polymerization process is a key part of its mode of action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been noted that this compound readily undergoes polymerization when heated under vacuum or inert gas atmosphere . Therefore, factors such as temperature and atmospheric conditions could potentially influence its action and stability.

Biochemical Analysis

Biochemical Properties

2,4-Hexadiyne-1,6-diol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. The hydroxyl groups in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity . Additionally, the compound’s triple bonds can participate in cycloaddition reactions, forming complex structures with other biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction . By affecting these enzymes, this compound can alter the phosphorylation state of proteins, thereby influencing cell function and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Its effects on cellular metabolism include alterations in the flux of metabolic pathways and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to enzyme active sites through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain hydrolases by occupying their active sites and preventing substrate binding . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability . Changes in gene expression mediated by this compound are often a result of its interaction with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to heat, light, or reactive chemicals . Over time, the degradation products of this compound can accumulate, potentially altering its biological activity and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a specific dosage range triggers significant biological responses, while doses below or above this range have minimal or detrimental effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can be metabolized by oxidoreductases, leading to the formation of reactive intermediates that participate in further metabolic processes . The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These changes can result in variations in metabolite levels and overall cellular energy balance .

Preparation Methods

2,4-Hexadiyne-1,6-diol can be synthesized through various methods. One common synthetic route involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst and a polar organic solvent. The reaction is typically carried out at temperatures ranging from 0°C to 150°C and under pressures ranging from 0.01 to 10 bar . Another method involves the use of propargyl alcohol as a starting material, which undergoes polymerization when heated under vacuum or an inert gas atmosphere .

Chemical Reactions Analysis

2,4-Hexadiyne-1,6-diol undergoes several types of chemical reactions, including polymerization, oxidation, and substitution. When heated under vacuum or an inert gas atmosphere, it readily undergoes polymerization . It can also participate in oxidation reactions, where the hydroxyl groups are oxidized to form corresponding carbonyl compounds. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2,4-Hexadiyne-1,6-diol can be compared with other similar compounds such as 2-Butyne-1,4-diol and 1,6-Heptadiyne. These compounds also contain multiple triple bonds and hydroxyl groups, but they differ in their specific structures and reactivity. For example, 2-Butyne-1,4-diol has a shorter carbon chain and only one triple bond, while 1,6-Heptadiyne has a longer carbon chain and two triple bonds . The unique structure of this compound, with its two hydroxyl groups and two triple bonds, gives it distinct properties and reactivity compared to these similar compounds.

Properties

IUPAC Name

hexa-2,4-diyne-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMQYKBAZRDVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32760-02-4
Record name 2,4-Hexadiyne-1,6-diol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32760-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50184400
Record name Hexa-2,4-diyne-1,6-diol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3031-68-3
Record name 2,4-Hexadiyne-1,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3031-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diacetylene glycol
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Record name Diacetylene glycol
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Record name Hexa-2,4-diyne-1,6-diol
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Record name Hexa-2,4-diyne-1,6-diol
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Record name DIACETYLENE GLYCOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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